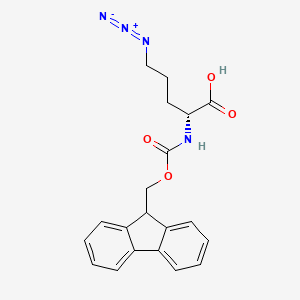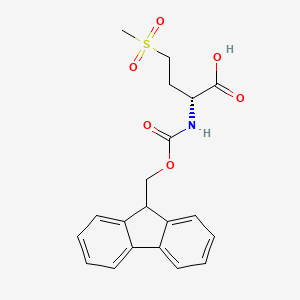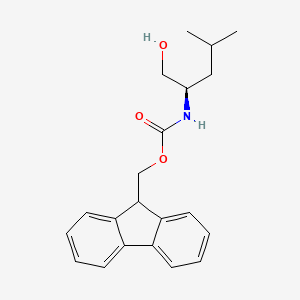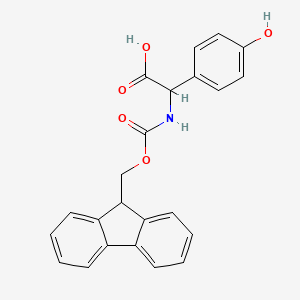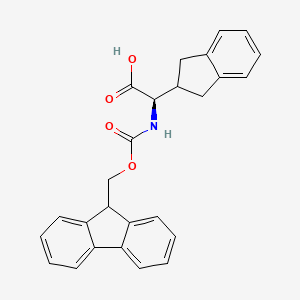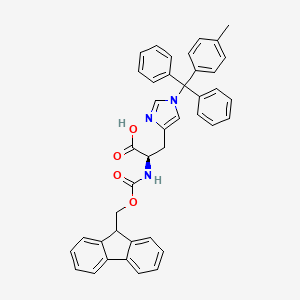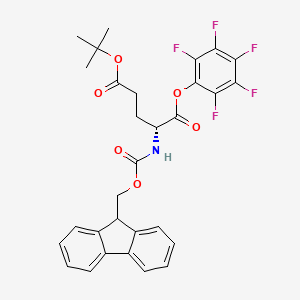
Fmoc-Arg(Me)2-OH
Vue d'ensemble
Description
Fmoc-Arg(Me)2-OH is an aromatic amino acid derivative that is widely used in peptide synthesis. It is a modified version of the naturally occurring amino acid arginine, and is used in a range of research and laboratory applications. Fmoc-Arg(Me)2-OH is a versatile reagent that can be used to synthesize peptides and other compounds, and it is also used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Biomedicine
Application Summary
In the field of biomedicine, Fmoc-Arg(Me)2-OH is utilized in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are suitable for various biomedical applications, including drug delivery systems and diagnostic tools for imaging.
Methods of Application
The synthesis involves creating analogues of synthetic hydrogel-forming amphiphilic cationic peptides, where the acetyl group at the N-terminus is replaced by aromatic portions like the Fmoc protecting group. Biophysical techniques are employed to investigate the self-assembly and gelation in aqueous solutions.
Results and Outcomes
The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), supports cell adhesion, survival, and duplication, indicating its potential as a material for tissue engineering and as a medium for drug delivery .
Organic Chemistry
Application Summary
Fmoc-Arg(Me)2-OH serves as an intermediate reagent in organic chemistry, particularly in the synthesis of peptides and proteins, or as a building block for polymers .
Methods of Application
The compound reacts with other amino acids to form peptides through standard peptide synthesis procedures, utilizing its protective group to facilitate bond formation.
Results and Outcomes
The use of Fmoc-Arg(Me)2-OH in peptide synthesis has shown to be effective in yielding desired peptides, contributing to the broader field of organic synthesis .
Peptide Synthesis
Application Summary
In peptide synthesis, Fmoc-Arg(Me)2-OH is a crucial building block, providing protection to functional groups and enabling efficient peptide bond formation .
Methods of Application
It is incorporated into peptides using solid-phase peptide synthesis (SPPS), where it undergoes coupling reactions and subsequent deprotection steps.
Results and Outcomes
The use of Fmoc-Arg(Me)2-OH in SPPS has been successful, allowing for the creation of arginine-containing peptides with high efficiency .
Tissue Engineering
Application Summary
Fmoc-Arg(Me)2-OH derivatives are used in the development of peptide-based hydrogels (PHGs) that act as scaffolds for tissue engineering .
Methods of Application
The hydrogels are synthesized by replacing certain groups with the Fmoc protecting group, leading to self-assembling materials that can support cellular structures.
Results and Outcomes
These PHGs have been shown to support cell adhesion and proliferation, making them suitable as extracellular matrix-mimicking scaffolds for tissue engineering .
Drug Delivery
Application Summary
Fmoc-Arg(Me)2-OH is involved in the formulation of peptide-based hydrogels that can be used for targeted drug delivery applications .
Methods of Application
The hydrogels are designed to respond to biological stimuli, allowing for controlled release of therapeutic agents at specific sites within the body.
Results and Outcomes
The hydrogels’ biocompatibility and responsiveness to stimuli make them promising candidates for delivering drugs in a controlled and sustained manner .
Diagnostic Tools
Application Summary
Fmoc-Arg(Me)2-OH-based hydrogels have potential applications in the development of diagnostic tools for imaging purposes .
Methods of Application
These hydrogels can be used to encapsulate imaging agents, providing a biocompatible medium that can enhance the contrast and clarity of diagnostic images.
Results and Outcomes
The hydrogels’ properties allow for improved imaging techniques, which can aid in the diagnosis and monitoring of various medical conditions .
This analysis provides a detailed overview of the diverse applications of Fmoc-Arg(Me)2-OH in scientific research, highlighting its versatility and importance in advancing multiple fields of study. Each application demonstrates the compound’s potential to contribute significantly to advancements in medicine, organic chemistry, and biotechnology.
Synthetic Small Molecule Receptor Study
Application Summary
“Fmoc-Arg(Me)2-OH” is used in the study of preparation and characterization of synthetic small molecule receptors for Asymmetric Dimethyl Arginine (ADMA), which is a post-translational modification (PTM) in proteins .
Methods of Application
The compound is utilized in the synthesis of receptors that can specifically bind to ADMA, employing techniques such as solid-phase synthesis and high-performance liquid chromatography (HPLC) for purification.
Results and Outcomes
The study of these receptors aids in understanding the role of ADMA in biological systems and can lead to the development of diagnostic tools for diseases where ADMA is implicated .
Pharmaceutical Synthesis
Application Summary
“Fmoc-Arg(Me)2-OH” serves as a component in the synthesis of pharmaceuticals and bioactive molecules, contributing to the development of new drugs and therapies .
Methods of Application
It is used as a building block in the chemical synthesis of complex molecules, often involving multiple steps of reactions under controlled conditions.
Results and Outcomes
The use of this compound in pharmaceutical synthesis has facilitated the creation of various therapeutic agents, showcasing its versatility in drug development .
Polymer Synthesis
Application Summary
In polymer chemistry, “Fmoc-Arg(Me)2-OH” is employed as a monomer unit for the synthesis of biocompatible polymers .
Methods of Application
The compound is incorporated into polymer chains through reactions such as free radical polymerization or condensation reactions, depending on the desired properties of the polymer.
Results and Outcomes
The resulting polymers have potential applications in biomedical devices, drug delivery systems, and tissue engineering scaffolds .
Proteomics Research
Application Summary
“Fmoc-Arg(Me)2-OH” is instrumental in proteomics research, particularly in the synthesis of peptides used for mass spectrometry-based proteomic analysis .
Methods of Application
Peptides synthesized using this compound are used as standards or probes in mass spectrometry to identify and quantify proteins in complex biological samples.
Results and Outcomes
The application of these peptides in proteomics has enhanced the accuracy and sensitivity of protein identification and quantification, advancing the field of proteomics .
Bioconjugation Techniques
Application Summary
“Fmoc-Arg(Me)2-OH” is utilized in bioconjugation techniques to attach biomolecules to various surfaces or to each other .
Methods of Application
The compound’s reactive groups are exploited to form stable covalent bonds with biomolecules or surface materials, often using coupling agents or catalysts.
Results and Outcomes
Bioconjugation using this compound has led to the development of biosensors, diagnostic assays, and targeted drug delivery systems .
Material Science
Application Summary
“Fmoc-Arg(Me)2-OH” finds application in material science for the development of smart materials with responsive properties .
Methods of Application
The compound is used to create materials that can change their properties in response to external stimuli such as pH, temperature, or light.
Results and Outcomes
These smart materials have potential uses in various industries, including healthcare, environmental monitoring, and consumer products .
Propriétés
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXLSMKNHJDNM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673979 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Me)2-OH | |
CAS RN |
268564-10-9 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




